molecular formula C8H11NO B1197344 2-Pyridinepropanol CAS No. 2859-68-9

2-Pyridinepropanol

Cat. No. B1197344
CAS RN: 2859-68-9
M. Wt: 137.18 g/mol
InChI Key: FVZXYJDGVYLMDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-pyridine derivatives, including 2-Pyridinepropanol, often involves metalation reactions, as detailed in the work by Deelman et al. (1994), where pyridine is selectively metalated at the 2-position to yield various compounds through reactions with H2, THF, pyridine, ethylene, propylene, and alkynes. These reactions highlight the versatile routes for synthesizing 2-pyridine derivatives and underscore the chemical reactivity of the 2-position on the pyridine ring (Deelman et al., 1994).

Molecular Structure Analysis

The molecular structure of related 2-pyridine compounds is critical in understanding their reactivity and potential applications. The X-ray diffraction analysis of compounds derived from 2-pyridinepropanol provides insights into their molecular geometry, showcasing how modifications at the 2-position influence overall molecular architecture. This structural analysis is crucial for designing compounds with desired chemical and physical properties.

Chemical Reactions and Properties

Chemical reactions involving 2-Pyridinepropanol derivatives, as discussed by Deelman et al. (1994), demonstrate the compound's reactivity towards various substrates, including the formation of C-C coupling products, insertion products with ethylene and propylene, and reactions with CO to form unexpected products. These reactions not only reveal the chemical versatility of 2-Pyridinepropanol derivatives but also their potential as intermediates in organic synthesis (Deelman et al., 1994).

Scientific Research Applications

  • Summary of the Application: 2-Pyridinepropanol is a chemical compound used in various chemical reactions. It has a molecular weight of 137.18 .
  • Chemical Properties: 2-Pyridinepropanol has a molecular weight of 137.18 and its molecular formula is C8H11NO . It is a liquid at room temperature with a density of 1.07 g/cm3 at 25° C . Its boiling point is 100-102° C (lit.) at 2 mmHg .

It’s also worth noting that 2-Pyridinepropanol is a chemical compound with a molecular weight of 137.18 and its molecular formula is C8H11NO . It is a liquid at room temperature with a density of 1.07 g/cm3 at 25° C . Its boiling point is 100-102° C (lit.) at 2 mmHg .

Safety And Hazards

2-Pyridinepropanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

3-pyridin-2-ylpropan-1-ol
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InChI

InChI=1S/C8H11NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,3,5,7H2
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InChI Key

FVZXYJDGVYLMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=NC(=C1)CCCO
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Molecular Formula

C8H11NO
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DSSTOX Substance ID

DTXSID6062672
Record name 2-Pyridinepropanol
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Molecular Weight

137.18 g/mol
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Physical Description

Brown liquid; [Sigma-Aldrich MSDS]
Record name 2-Pyridinepropanol
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Vapor Pressure

0.00173 [mmHg]
Record name 2-Pyridinepropanol
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Product Name

2-Pyridinepropanol

CAS RN

2859-68-9, 5307-19-7
Record name 2-Pyridinepropanol
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Record name Pyripropanol
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Record name 1-(alpha-Pyridine)-2-propanol
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Record name 2-Pyridinepropanol
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Record name 2-Pyridinepropanol
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Record name 3-(2-pyridyl)propan-1-ol
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Synthesis routes and methods

Procedure details

A solution of 3-(2-pyridyl)-2-propyn-1-ol (540 mg, 4.06 mmol) in ethyl acetate (15 ml) and ethanol (3 ml) was hydrogenated over 10% palladium on carbon at room temperature for 13 h. The mixture was filtered through celite and the filtrate on evaporation gave an oil, which was flash chromatographed on silica using 3% methanol/dichloromethane. Fractions with Rf of about 0.09 on evaporation gave the title alcohol as a yellow oil.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Pyridinepropanol

Citations

For This Compound
71
Citations
VT Yilmaz, S Hamamci, WTA Harrison, C Thöne - Polyhedron, 2005 - Elsevier
Two new (saccharinato)silver (I) complexes, [Ag 2 (sac) 2 (pyet) 2 ] and [Ag 4 (sac) 4 (pypr) 2 ] (sac=saccharinate, pyet=2-pyridineethanol and pypr=2-pyridinepropanol), have been …
Number of citations: 55 www.sciencedirect.com
S Caglar, E Dilek, B Caglar, E Adiguzel… - Journal of …, 2016 - Taylor & Francis
… The compounds of Cu(II) have square-pyramidal geometry and Cu(II) ions are linked via oxygens to the bridging 2-pyridineethanol or 2-pyridinepropanol ligands. The Δν values …
Number of citations: 16 www.tandfonline.com
VT Yilmaz, S Hamamci, O Andac, C Thöne… - Transition metal …, 2003 - Springer
Mono- and binuclear copper(II) saccharinate (sac) complexes containing 2-pyridinepropanol (pypr) have been prepared and characterized by elemental analyses, ir, uv–vis., magnetic …
Number of citations: 25 link.springer.com
S Hamamci, VT Yilmaz… - Journal of Coordination …, 2003 - Taylor & Francis

The title complex, [Co(pypr)2(sac)2] (pypr = 2-pyridinepropanol and sac = saccharinate), has been prepared and characterized by elemental analysis, …

Number of citations: 12 www.tandfonline.com
VT Yilmaz, S Hamamci, C Thöne - Crystal Research and …, 2003 - Wiley Online Library
… Trans-bis(2-pyridinepropanol)bis(saccharinato)nickel(II), [Ni(sac)2(pypr)2], where sac and pypr are the saccharinate anion and the 2-pyridinepropanol molecule, respectively, …
Number of citations: 7 onlinelibrary.wiley.com
J Cieślak, SL Beaucage - The Journal of Organic Chemistry, 2003 - ACS Publications
… The phosphorodiamidite 6 is obtained from the reaction of 2-pyridinepropanol with bis(N,N-diisopropylamino)chlorophosphine generated in situ upon mixing phosphorus trichloride with …
Number of citations: 32 pubs.acs.org
MK Kalra, H Zhang, DY Son - Inorganic Chemistry Communications, 2004 - Elsevier
… Two new bis(pyridyl)terephthalate ligands were synthesized in good yields from the reaction of either 2-pyridylcarbinol or 2-pyridinepropanol with terephthaloyl chloride in the presence …
Number of citations: 19 www.sciencedirect.com
S Ghassemi, K Fuchs - ABSTRACTS OF PAPERS OF THE …, 2005 - data.biotage.co.jp
… In the case of 2-pyridinepropanol (compounds 10,12,14), one minute of microwave heating was enough to complete reaction. …
Number of citations: 2 data.biotage.co.jp
S Caglar, E Adıgüzel, B Caglar, T Saykal, E Sahin… - Inorganica Chimica …, 2013 - Elsevier
… Synthesized and characterized Cu(II) compound with 2-benzoylbenzoic and 2-pyridinepropanol. Systematic investigation of the impact of changes in the metal salt on the structure of …
Number of citations: 16 www.sciencedirect.com
JW Tilley, S Zawoiski - The Journal of Organic Chemistry, 1988 - ACS Publications
… 5-Bromo-2-pyridinepropanol (7c). A solution of 1.06 g (5.00 mmol) of 3c in 25 mL of ethanol and 0.5 mL of triethylamine was hydrogenated over 46 mg (0.20 mmol) of Pt02 for 1 h. …
Number of citations: 160 pubs.acs.org

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